1-Allyl-4-methoxy-2,5-dimethylbenzene
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Overview
Description
1-Allyl-4-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C12H16O It is a derivative of benzene, featuring an allyl group, a methoxy group, and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-methoxy-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxy-2,5-dimethylbenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the allyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1-propyl-4-methoxy-2,5-dimethylbenzene.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Allyl-4-methoxy-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Allyl-4-methoxy-2,5-dimethylbenzene involves its interaction with various molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to specific enzymes and receptors.
Comparison with Similar Compounds
4-Allyl-1,2-dimethoxybenzene: Similar structure but with an additional methoxy group.
1-Methoxy-2,4-dimethylbenzene: Lacks the allyl group but has similar aromatic properties.
4-Allyl-1-methoxy-2-methylbenzene: Similar but with one less methyl group.
Uniqueness: 1-Allyl-4-methoxy-2,5-dimethylbenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methoxy-2,5-dimethyl-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-6-11-7-10(3)12(13-4)8-9(11)2/h5,7-8H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWFGTJQMJUXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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